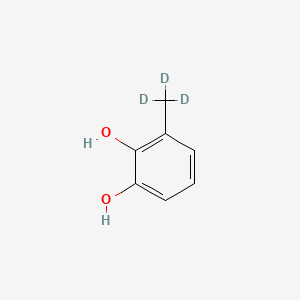

3-Methylcatechol-d3

Overview

Description

3-Methylcatechol-d3 is a biochemical used for proteomics research . It has a molecular weight of 127.16 and a molecular formula of C7H5D3O2 . It is known to be a novel enzyme inhibitor agent .

Synthesis Analysis

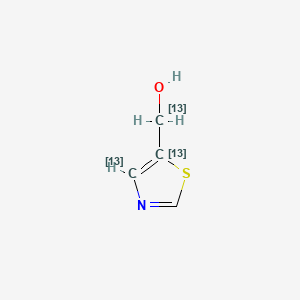

The synthesis of 3-Methylcatechol involves the catalysis of partially reduced polyketide 6-methylsalicylic acid by polyketide synthase AtX. This is followed by the synthesis of 3-methylcatechol by salicylate 1-monooxygenase AtA-mediated decarboxylative hydroxylation of 6-methylsalicylic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H5D3O2 . The molecular weight is 127.16 .Chemical Reactions Analysis

This compound has been reported as a novel fluorogenic reagent for the selective determination of dipeptides by a simple fluorescence (FL) derivatization reaction . The reaction was performed at 100 °C for 10 min in the presence of borate buffer (pH 7) and sodium periodate .Physical and Chemical Properties Analysis

3-Methylcatechol is an organic compound with the formula CH3C6H3(OH)2. It is a white solid and is one of the isomers of methylbenzenediol . It has a melting point of 68 °C (154 °F; 341 K) and a boiling point of 241 °C (466 °F; 514 K) .Scientific Research Applications

Membrane-facilitated bioproduction in an octanol/water two-phase system The bioproduction of 3-Methylcatechol from toluene was further explored using a novel setup involving an octanol phase to supply the substrate and extract the product, thus reducing aqueous phase concentrations. A membrane was used to separate the octanol and aqueous phases, preventing phase toxicity. This setup resulted in approximately a 40% increase in volumetric production rates compared to previous methods, providing promising insights into the downstream processing of 3-Methylcatechol (Hüsken et al., 2002).

Enhanced Bioproduction Techniques

Genetic modification for optimized production A study aimed to enhance the production of toxic fine chemicals using a solvent-tolerant bacterium, Pseudomonas putida S12, in a two-liquid-phase system. This approach significantly increased the maximum concentration of 3-Methylcatechol, demonstrating the potential of genetic modification and solvent-tolerant bacteria in optimizing the production of such chemicals (Wery et al., 2000).

Mechanism of Action

Safety and Hazards

3-Methylcatechol-d3 may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Properties

IUPAC Name |

3-(trideuteriomethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSWEKYNAOWQDF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676028 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189946-33-5 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

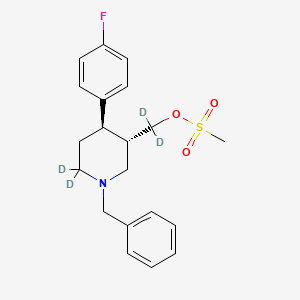

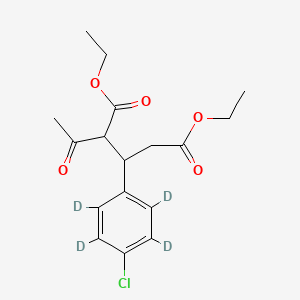

Synthesis routes and methods I

Procedure details

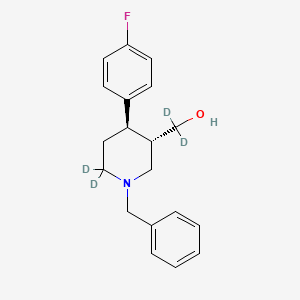

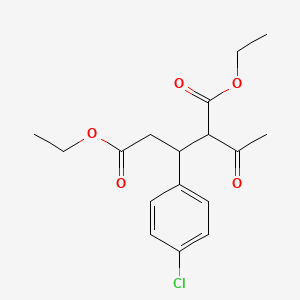

Synthesis routes and methods II

Procedure details

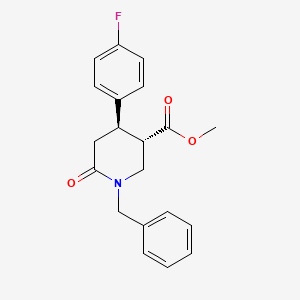

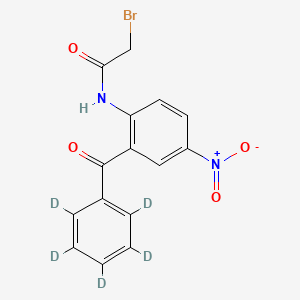

Synthesis routes and methods III

Procedure details

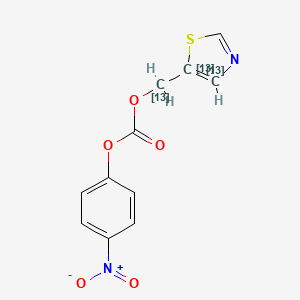

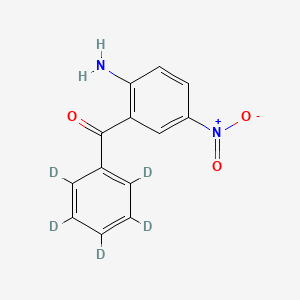

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)